9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound is characterized by the presence of an anhydro structure, a desacetyl group, and a carboxylic acid moiety, which contribute to its pharmacological properties and potential therapeutic applications.
This compound is synthesized from Doxorubicin, which is derived from the bacterium Streptomyces peucetius. The modifications made to create 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide enhance its efficacy and specificity in targeting cancer cells.
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide falls under the classification of anthracycline antibiotics. It is also categorized as a chemotherapeutic agent due to its role in inhibiting cancer cell proliferation.
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves several steps:
The technical details of these reactions often include the use of coupling agents such as N-hydroxysuccinimide or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride to facilitate amide bond formation .
The molecular structure of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide can be described as follows:
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and purity of the synthesized compound .
The chemical reactivity of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide includes:
The mechanism of action for 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide primarily involves:
Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and decomposition characteristics .
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide has several scientific applications:
This compound exemplifies ongoing efforts to enhance the efficacy and specificity of existing chemotherapeutics through structural modifications and innovative synthesis techniques.
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: